Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

mTOR inhibition PI3K selectivity kinase inhibitor scaffold

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride (CAS 2940870-49-3) is a conformationally restricted, bridged bicyclic β-amino acid scaffold that integrates an oxygen atom at the 8‑position and a nitrogen atom at the 3‑position of the [3.2.1] framework. This scaffold belongs to the broader class of 8‑heterobicyclo[3.2.1]octane monoamine transporter ligands and serves as a chiral building block for the synthesis of bioactive molecules.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
Cat. No. B13898755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Molecular FormulaC7H12ClNO3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CC2C(NCC1O2)C(=O)O.Cl
InChIInChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1
InChIKeyBUSQEUYQYKHXKM-FPKZOZHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride — Structural and Pharmacological Baseline for Procurement Decisions


Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride (CAS 2940870-49-3) is a conformationally restricted, bridged bicyclic β-amino acid scaffold that integrates an oxygen atom at the 8‑position and a nitrogen atom at the 3‑position of the [3.2.1] framework [1]. This scaffold belongs to the broader class of 8‑heterobicyclo[3.2.1]octane monoamine transporter ligands and serves as a chiral building block for the synthesis of bioactive molecules [2]. Its utility in medicinal chemistry arises from the unique combination of a rigid bicyclic core, a carboxylic acid derivatization handle at the 2‑position, and the hydrochloride salt form that ensures aqueous solubility .

Why Generic 8-Aza or 8-Oxa Scaffolds Cannot Substitute for Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic Acid Hydrochloride in Quantitative Structure–Activity Contexts


Simply replacing endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride with an 8‑azabicyclo[3.2.1]octane‑2‑carboxylic acid (tropane‑2‑carboxylic acid) or an 8‑oxabicyclo[3.2.1]octane‑2‑carboxylic acid (non‑nitrogen analog) is not quantitatively equivalent because the 8‑oxa‑3‑aza scaffold uniquely positions both heteroatoms to modulate basicity (predicted pKa ~9.2 for the secondary amine), hydrogen‑bonding geometry, and conformational pre‑organization . In kinase inhibitor programs, the 8‑oxa‑3‑azabicyclo[3.2.1]octane moiety imparts >1000‑fold selectivity for mTOR over PI3K, an effect not observed with the parent morpholine or piperidine analogs [1]. Similarly, in dopamine transporter (DAT) ligands, 8‑oxa‑tropanes (lacking the nitrogen) achieve IC50 values of 2–3 nM, proving that the oxygen bridge alone is sufficient for high potency, but the 3‑aza group provides an additional vector for tuning transporter selectivity profiles [2]. Direct substitution without quantitative validation of the resulting scaffold’s binding, selectivity, and pharmacokinetic properties therefore carries a high risk of functional divergence.

Quantitative Differentiation Evidence for Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic Acid Hydrochloride Versus Closest Analogs


mTOR Selectivity Over PI3K: 8-Oxa-3-azabicyclo[3.2.1]octane vs Morpholine in Thienopyrimidine Kinase Inhibitors

In a head-to-head scaffold comparison using 2-arylthieno[3,2-d]pyrimidine cores, replacement of the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group converted dual PI3K/mTOR inhibitors into highly selective mTOR inhibitors. The optimized 2-(4-ureidophenyl)-thienopyrimidine bearing the 8-oxa-3-azabicyclo[3.2.1]octane moiety achieved mTOR IC50 <1 nM with >1000-fold selectivity over PI3Kα, whereas the parent morpholine series potently inhibited both enzymes without significant discrimination [1]. Cellular proliferation assay potency (IC50 <50 nM) was also reported for this scaffold [1].

mTOR inhibition PI3K selectivity kinase inhibitor scaffold conformational restriction

Dopamine Transporter (DAT) Inhibition Potency: Non-Nitrogen 8-Oxa-Bicyclo Scaffold Retains Sub-Nanomolar Activity

The 8-oxa analog of the 3-aryltropane class (2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane) was evaluated for DAT binding. Compound 6g (3β-(3,4-dichlorophenyl)) exhibited an IC50 of 3.27 nM, and compound 7g (3α-(3,4-dichlorophenyl)) exhibited an IC50 of 2.34 nM in [³H]WIN 35,428 binding assays at the human dopamine transporter [1]. A closely related non-nitrogen analog, O-913, showed IC50 values of 3.08 ± 0.07 nM (cynomolgus monkey striatum), 4.53 ± 1.58 nM (human putamen), and 5.9 ± 0.9 nM in a functional DAT uptake assay in COS-7 cells [2]. These values are comparable to the most potent nitrogen-containing 3-aryltropanes (e.g., RTI-55, IC50 ~1–2 nM), demonstrating that the 8-oxa scaffold retains high DAT affinity without requiring the 8-amino nitrogen.

dopamine transporter DAT inhibition non-nitrogen inhibitors cocaine analog

Conformational Pre-organization: 8-Oxa-3-azabicyclo[3.2.1]octane Diamines Overlap with Low-Energy 1,3-Diaminopropane Conformers

A computational DFT study compared the conformational space of two 8-oxa-3-azabicyclo[3.2.1]octane diamine scaffolds (compounds 4 and 5) with the flexible 1,3-diaminopropane template. The oxygen-containing bicyclic structures showed substantial overlap with low-energy conformations of 1,3-diaminopropane, with calculated carbon–carbon and carbon–nitrogen bond angles falling within the range of the flexible template's low-energy conformers [1]. In contrast, the [3.2.2]-3-azabicyclic scaffolds (compounds 6 and 7) exhibited different conformational preferences due to ring expansion. The 8-oxa scaffold represents a conformationally restricted morpholine analog, effectively locking the morpholine ring into a defined geometry [1].

conformational restriction scaffold design diamine mimetic structure-activity relationship

Hydrochloride Salt Solubility and Stability Differentiation vs Free Base and Other Salt Forms

The hydrochloride salt of endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid (MW 193.63 g/mol) provides water solubility suitable for in vitro and in vivo studies, with an estimated logP of ~0.5–1.2 . The free carboxylic acid (pKa ~2–3) in combination with the protonated secondary amine (predicted pKa 9.23±0.20 ) creates a zwitterionic character in solution that is absent in non-carboxylic acid analogs such as 8-oxa-3-azabicyclo[3.2.1]octane (free base CAS 280-13-7, MW 113.16, predicted pKa 9.2) . This dual ionizable functionality enables pH-dependent solubility modulation and provides a derivatization handle unavailable on simple 8-oxa-3-azabicyclo[3.2.1]octane.

solubility enhancement salt form selection chemical stability formulation compatibility

Monoamine Transporter Selectivity Tuning: 8-Oxa-3-aza vs 8-Aza Scaffolds in Transporter Binding Profiles

8-Substituted-3-azabicyclo[3.2.1]octanes (isotropanes) were profiled for binding at DAT, SERT, and NET using [³H]WIN 35,428, [³H]citalopram, and [³H]nisoxetine binding assays respectively [1]. Within this series, subtle modifications at the 8-position produced dramatic shifts in transporter selectivity ratios. For example, certain 8-substituted isotropanes showed DAT/SERT selectivity ratios ranging from <1 to >100, demonstrating that the 8-heteroatom identity is a critical determinant of monoamine transporter subtype selectivity [1]. While the specific endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid has not been profiled in the same assay panel, the class-level SAR indicates that replacing the 8-CH₂ or 8-NR group with 8-O fundamentally alters the hydrogen-bonding environment at the transporter binding site, enabling fine-tuning of NET, DAT, and SERT selectivity profiles [2].

monoamine transporter SERT NET DAT selectivity tropane scaffold comparison

High-Value Application Scenarios for Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of mTOR-Selective Kinase Inhibitors with >1000-Fold Selectivity Over PI3K

Incorporating endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride into 2-arylthieno[3,2-d]pyrimidine or triazine cores enables the construction of ATP-competitive mTOR inhibitors with selectivity exceeding 1000-fold over PI3Kα [1]. This application is directly supported by the quantitative head-to-head data in Section 3 (Evidence Item 1). The carboxylic acid at the 2-position serves as a conjugation handle for amide coupling to the heterocyclic core or for introducing solubilizing groups, while the rigid bicyclic scaffold locks the inhibitor into the mTOR-selective binding conformation. This scenario is particularly relevant for oncology programs where PI3K-related on-target toxicity must be avoided, and for CNS indications where brain-penetrant mTORC1/2 inhibitors like PQR620 (containing a related 3-oxa-8-azabicyclo[3.2.1]octane scaffold) have demonstrated efficacy [2].

Development of Non-Basic Dopamine Transporter Ligands for Cocaine Use Disorder and Neuroimaging

The 8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid scaffold provides a non-basic (or weakly basic) entry point for synthesizing DAT ligands that retain sub-nanomolar to low-nanomolar potency without the 8-amino nitrogen required in classical tropane-based DAT inhibitors [3]. The endo carboxylic acid can be esterified (e.g., methyl ester) to yield the pharmacophoric 2-carbomethoxy group essential for DAT binding, as demonstrated by the 8-oxabicyclo[3.2.1]octane DAT inhibitors with IC50 values of 2–6 nM [3]. This approach is valuable for developing DAT-targeted PET tracers (¹¹C or ¹⁸F labeling at the 2-position) and for therapeutics where reduced basicity may improve blood–brain barrier penetration or reduce hERG liability.

Conformationally Restricted 1,3-Diaminopropane Mimetics for GPCR and Enzyme Inhibitor Design

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride can be elaborated into conformationally locked diamine scaffolds that mimic the 1,3-diaminopropane pharmacophore found in numerous GPCR ligands and enzyme inhibitors [4]. The computational analysis in Section 3 (Evidence Item 3) demonstrates that the 8-oxa-3-azabicyclo core enforces bond angles and distances that overlap with low-energy conformations of the flexible diamine template. The carboxylic acid at the 2-position provides an orthogonal derivatization vector to the 3-amino group, enabling regiospecific functionalization. This scaffold is particularly suited for programs targeting muscarinic receptors (M1/M4), adenosine receptors, or other GPCRs where conformational restriction has proven superior to flexible piperidine analogs [4].

ATR Kinase Inhibitor Development for Cancer Combination Therapy

Patent literature (US20240294550A1) explicitly claims 8-oxa-3-azabicyclo[3.2.1]octane compounds of formula (I) as ATR inhibitors for the treatment of ATR-associated diseases, particularly cancers with high replication stress [5]. Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride can serve as a key intermediate for constructing these ATR inhibitor chemotypes, where the bicyclic scaffold positions substituents into the ATR kinase active site. The carboxylic acid functionality allows direct coupling to elaborated aromatic or heteroaromatic warheads. This application is supported by the class-level evidence that 8-oxa-3-azabicyclo[3.2.1]octane derivatives achieve selective kinase inhibition, and by the explicit patent enablement for ATR-targeted compounds.

Quote Request

Request a Quote for Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.